molecular formula C23H27N3O3S B2662550 N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893786-82-8

N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2662550
CAS No.: 893786-82-8
M. Wt: 425.55
InChI Key: JFMAUDVTPNIJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic acetamide derivative featuring a spirocyclic quinazoline scaffold. The compound combines a cyclohexane-fused quinazoline core with a sulfanyl-linked acetamide group substituted by a 2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-28-16-10-11-19(20(14-16)29-2)24-21(27)15-30-22-17-8-4-5-9-18(17)25-23(26-22)12-6-3-7-13-23/h4-5,8-11,14,25H,3,6-7,12-13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMAUDVTPNIJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic structure and the introduction of the sulfanyl group. Common reagents used in these reactions include cyclohexanone, quinazoline derivatives, and thiol compounds. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, solvents, and catalysts, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

The compound N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a novel chemical entity with potential applications in various scientific and medical fields. This article explores its applications, focusing on its pharmacological properties, synthesis methods, and potential therapeutic uses.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on quinazoline derivatives have shown that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The spirocyclic moiety may enhance the binding affinity to specific biological targets involved in cancer progression .

Antimicrobial Properties

Antimicrobial activity is another promising application of this compound. Compounds containing sulfanyl groups have been reported to exhibit activity against a range of microorganisms. For example, studies have demonstrated that similar sulfanyl-containing compounds show effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Analgesic Effects

There is also potential for analgesic applications. Research on amide derivatives suggests that they can act on pain pathways, providing relief from various types of pain. The mechanism may involve modulation of neurotransmitter systems or direct action on pain receptors .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of related quinazoline derivatives in vitro against various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Testing

In another investigation, a series of sulfanyl-containing compounds were tested for antimicrobial activity using the disk diffusion method. The results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, confirming the antimicrobial potential of compounds with similar functional groups .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Variations in Spirocyclic Ring Systems

The spirocyclic ring size significantly impacts physicochemical properties and bioactivity:

Compound Name Spiro Ring Size Molecular Formula Molecular Weight (g/mol) logP* Key Reference
N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide Cyclohexane C23H25N3O3S 423.53 ~4.8–5.2†
N-(2,4-Difluorophenyl)-2-(1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-ylsulfanyl)acetamide Cyclopentane C20H19F2N3OS 387.45 4.1–4.5‡
N-[2-(Trifluoromethyl)phenyl]-2-(1'H-spiro[cycloheptane-1,2'-quinazolin]-4'-ylsulfanyl)acetamide Cycloheptane C23H24F3N3OS 447.52 5.4–5.8‡

*Estimated logP values based on structural analogs.
†Inferred from cyclohexane-containing analogs in .
‡Calculated using ChemDraw or experimental data from .

Key Observations :

  • The cyclohexane-based target compound balances moderate lipophilicity and steric bulk, which may optimize pharmacokinetic properties compared to smaller (cyclopentane) or larger (cycloheptane) analogs .

Substituent Effects on the Aromatic Ring

The electronic and steric properties of the arylacetamide substituent influence target binding and metabolic stability:

Compound Name Aryl Substituent Key Functional Groups Bioactivity Implications Reference
This compound 2,4-Dimethoxyphenyl Methoxy (electron-donating) Enhanced hydrogen bonding; potential for CNS activity due to increased lipophilicity
N-(2,4-Difluorophenyl)-2-(spiro[cyclopentane-1,2'-quinazolin]-4'-ylsulfanyl)acetamide 2,4-Difluorophenyl Fluorine (electron-withdrawing) Improved metabolic stability and enzyme inhibition
N-(4-Methylphenyl)-2-[(1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide 4-Methylphenyl Methyl (electron-neutral) Moderate lipophilicity; reduced steric hindrance

Key Observations :

  • Fluorinated analogs (e.g., 2,4-difluorophenyl) exhibit higher metabolic stability due to resistance to oxidative degradation .

Sulfanyl Linker and Acetamide Modifications

The sulfanyl (-S-) linker and acetamide group are critical for molecular interactions:

Compound Name Structural Feature Biological Relevance Reference
Target Compound Sulfanyl linkage to spiroquinazoline Facilitates conformational flexibility and sulfur-mediated hydrophobic interactions
2-{[5-(4-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide Triazole-sulfanyl hybrid Enhanced π-π stacking and metal coordination
N-(3-Methoxyphenyl)-2-[(1'H-spiro[cycloheptane-1,2'-quinazolin]-4'-yl)sulfanyl]acetamide Methoxy substitution at meta position Altered binding orientation in enzyme pockets

Key Observations :

  • The sulfanyl group in the target compound enables disulfide-like interactions, which may be reversible under physiological conditions .

Future Work :

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of spiro ring size and aryl substituents.
  • In Vivo Pharmacokinetics : Assess bioavailability and brain penetration for CNS-targeted applications.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic moiety and an acetamide functional group. Its molecular formula is C₁₅H₁₉N₃O₂S, with a molecular weight of approximately 305.39 g/mol. The presence of the dimethoxyphenyl group and the spiro[cyclohexane-1,2'-quinazoline] scaffold suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar scaffolds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing the quinazoline moiety have shown activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .

Cell Line IC50 (μM) Reference
HeLa41 ± 3
L12109.6 ± 0.7
CEM (T-lymphocyte)Not specified

The structural modifications in the compound can significantly influence its activity. For example, the introduction of bioisosteres has been shown to enhance activity within certain cellular contexts.

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Similar compounds have been documented to interfere with the cell cycle and induce apoptosis in cancer cells through the modulation of apoptosis-related proteins .

Study on Anticancer Properties

In a comparative study assessing various derivatives of quinazoline-based compounds, this compound was evaluated alongside other synthesized analogs. The results indicated that this compound exhibited superior antiproliferative effects against multiple cancer cell lines compared to its analogs, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

Additionally, compounds within this chemical class have displayed antimicrobial properties. A study demonstrated that similar derivatives showed activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Q & A

Q. What are the standard synthetic protocols for preparing N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide?

The synthesis typically involves sequential steps:

  • Condensation of methyl 2-isothiocyanatobenzoate with glycine to form a thioxoquinazoline intermediate.
  • Oxidation of the thioxo group to a dioxo group using hydrogen peroxide.
  • Activation of the carboxylic acid intermediate with N,N′-carbonyldiimidazole (CDI), followed by coupling with a chloroacetamide derivative bearing the 2,4-dimethoxyphenyl moiety .
  • Final purification via column chromatography and recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent connectivity and stereochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • Single-crystal X-ray diffraction using programs like SHELXL for refinement, enabling precise determination of bond lengths, angles, and molecular packing .

Q. What in vitro models are commonly used to evaluate anticonvulsant activity for such compounds?

The pentylenetetrazole (PTZ)-induced seizure model in mice is widely employed. Key metrics include:

  • Latency to first clonic-tonic seizure.
  • Percentage of animals protected from seizures. Comparative studies often use reference drugs like valproate or phenobarbital to establish efficacy thresholds .

Q. How are enzyme inhibition assays designed to assess bioactivity?

  • Target selection : Enzymes like acetylcholinesterase (AChE) or bacterial enolases are chosen based on structural similarity to known inhibitors.
  • Kinetic assays : Measure IC₅₀ values using spectrophotometric methods (e.g., Ellman’s reagent for AChE).
  • Dose-response curves : Generated to quantify potency and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when multiple conformers are observed?

  • Multi-refinement strategies : Use SHELXL to refine asymmetric units with three distinct conformers, analyzing hydrogen-bonding patterns (e.g., N–H⋯O interactions) to identify dominant packing motifs .
  • Dihedral angle comparisons : Differences in torsion angles (e.g., 54.8° vs. 77.5° between aromatic rings) highlight conformational flexibility, which can be correlated with solvent effects or steric hindrance .

Q. What strategies optimize substituents on the spirocyclic quinazoline moiety for enhanced bioactivity?

  • Structure-Activity Relationship (SAR) studies : Systematic substitution at the quinazoline C-2 or C-4 positions with electron-withdrawing groups (e.g., Cl, Br) or benzyl groups to modulate GABA receptor affinity .
  • Pharmacophore modeling : Overlay active derivatives to identify critical hydrogen-bond acceptors (e.g., sulfanyl groups) and hydrophobic regions .

Q. How do steric and electronic effects influence metabolic stability in hepatic microsomes?

  • Microsome incubation : Assess half-life (t₁/₂) using LC-MS to track parent compound degradation.
  • Electron-donating groups (e.g., methoxy) on the phenyl ring reduce oxidative metabolism, while bulky spirocyclic systems hinder cytochrome P450 access .

Q. What advanced computational methods predict binding modes with GABAergic targets?

  • Molecular docking : Use AutoDock Vina to dock the compound into GABA-A receptor homology models, prioritizing interactions with α1-subunit residues (e.g., Phe64, Tyr97).
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate docking poses .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?

  • DFT calculations : Compare computed ¹³C NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to identify outliers, often caused by solvent effects or crystal packing .
  • Tandem MS/MS : Match fragmentation patterns (e.g., loss of –SO₂ or –CO groups) with in silico predictions using tools like MassFrontier .

Q. What methodologies elucidate the role of the sulfanylacetamide linker in target engagement?

  • Isosteric replacement : Synthesize analogs replacing the sulfanyl group with ether or amine linkers, then compare bioactivity.
  • X-ray crystallography : Resolve ligand-protein co-crystals to visualize sulfur-mediated hydrogen bonds (e.g., with Ser205 in AChE) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.